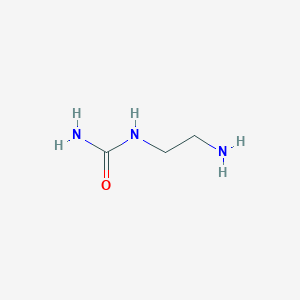

2-Aminoethylurea

Description

Conceptual Framework of Urea (B33335) Derivatives in Synthetic Chemistry

Urea and its derivatives are fundamental components in the toolbox of synthetic chemists. researchgate.net The urea functional group is characterized by a carbonyl group flanked by two nitrogen atoms. This arrangement allows urea derivatives to act as excellent hydrogen bond donors and acceptors, a property that is crucial in molecular recognition and self-assembly processes. wikipedia.org The ability to form these strong, directional, non-covalent interactions is a key reason for their prevalence in medicinal chemistry and materials science. researchgate.netwikipedia.org

The synthesis of urea derivatives is well-established, with common methods including the reaction of amines with isocyanates. researchgate.net This straightforward reactivity allows for the facile incorporation of the urea motif into a wide array of molecular architectures, enabling the fine-tuning of properties such as solubility, polarity, and biological activity.

Significance of the 2-Aminoethylurea Motif in Emerging Chemical Systems

The 2-Aminoethylurea motif is of particular interest due to its bifunctionality. The presence of a primary amine provides a nucleophilic center that can readily participate in a variety of chemical transformations, such as amide bond formation and the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This dual reactivity makes 2-Aminoethylurea a versatile building block for constructing molecules with diverse and complex architectures.

In the realm of medicinal chemistry, the 2-Aminoethylurea scaffold has been identified as a component in the development of inhibitors for programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are crucial targets in cancer immunotherapy. The urea portion of the molecule can form key hydrogen bond interactions within the binding pocket of the target protein, while the aminoethyl group can be modified to enhance potency and selectivity.

Overview of Research Domains Intersecting with 2-Aminoethylurea Chemistry

The unique structural features of 2-Aminoethylurea have led to its application in several key areas of chemical research:

Medicinal Chemistry: As mentioned, 2-Aminoethylurea is a valuable precursor for the synthesis of bioactive molecules, particularly in the development of new cancer therapies. researchgate.net The ability of the urea group to mimic peptide bonds and engage in specific hydrogen bonding patterns makes it a privileged scaffold in drug design. researchgate.netqub.ac.uk

Coordination Chemistry and Catalysis: The nitrogen atoms in both the amino and urea groups of 2-Aminoethylurea can act as ligands, coordinating to metal centers to form stable complexes. researchgate.net These metal complexes have potential applications in catalysis, where the ligand can influence the reactivity and selectivity of the metal center. researchgate.netrsc.org

Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the urea group are central to the formation of ordered supramolecular assemblies. wikipedia.org 2-Aminoethylurea and its derivatives can self-assemble into gels, liquid crystals, and other functional materials. The primary amine allows for further functionalization, enabling the creation of materials with tailored properties.

Chemical Compounds Mentioned

| Compound Name |

| 2-Aminoethylurea |

| Urea |

| Isocyanate |

| Amine |

Interactive Data Table: Properties of 2-Aminoethylurea

| Property | Value | Source |

| Molecular Formula | C3H9N3O | PubChem nih.gov |

| Molecular Weight | 103.12 g/mol | PubChem nih.gov |

| IUPAC Name | (2-aminoethyl)urea | PubChem nih.gov |

| CAS Number | 2035-78-1 | PubChem nih.gov |

| SMILES | C(CNC(=O)N)N | PubChem nih.gov |

| InChIKey | ZULYWHOJRVBUJU-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULYWHOJRVBUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332542 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-78-1 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminoethylurea and Architecturally Complex Derivatives

Primary Synthetic Pathways to 2-Aminoethylurea

The formation of 2-Aminoethylurea can be achieved through several primary routes, with the most common involving ethylenediamine (B42938) or cyanate-based precursors.

Ethylenediamine-Mediated Synthesis Routes

The reaction between ethylenediamine and urea (B33335) is a primary method for the synthesis of urea derivatives. This process is foundational to the production of various polyureas through melt polycondensation, which occurs in the absence of catalysts or solvents. nih.gov The thermal degradation of aqueous ethylenediamine loaded with carbon dioxide is known to preferentially form 1,3-bis(2-aminoethyl)urea. rsc.org This suggests that under specific conditions, the reaction can be directed towards the formation of aminoethylurea derivatives. The reaction between an amine and urea is believed to proceed through the in situ formation of an isocyanic acid intermediate. nih.gov

While the direct reaction of ethylenediamine and urea can lead to the formation of the cyclic product ethyleneurea, particularly at high temperatures, careful control of reaction conditions is necessary to favor the formation of the open-chain 2-Aminoethylurea. The process generally involves heating the reactants, which leads to the evolution of ammonia (B1221849). researchgate.net In related syntheses, such as the formation of polyester (B1180765) polyureas, the hard segments are synthesized through the melt polycondensation of urea and a diamine like 1,10-diaminodecane. This process typically involves a multi-step heating profile, for instance, holding at 130 °C, followed by an increase to 210 °C, and finally to 240 °C under vacuum. macromolchem.com

A key side reaction in ethylenediamine-mediated synthesis is the formation of N,N'-bis(2-aminoethyl)urea, where both amino groups of a central urea molecule are substituted with aminoethyl groups. The thermal degradation of CO2-loaded aqueous ethylenediamine has been shown to yield 1,3-bis(2-aminoethyl)urea as a major product. rsc.org

Table 1: Representative Conditions for Diamine-Urea Reactions

| Diamine | Carbonyl Source | Reaction Type | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|---|

| 1,10-diaminodecane | Urea | Melt Polycondensation | 130 → 210 → 240 | Synthesis of polyurea hard segments | macromolchem.com |

| Ethylenediamine | Carbon Dioxide | Thermal Degradation | Not specified | Forms 1,3-bis(2-aminoethyl)urea | rsc.org |

| Ethylenediamine | Urea | Heating | Starts at 115 (NH3 evolution) | Can lead to ethyleneurea formation | researchgate.net |

Alternative Precursor-Based Formations (e.g., Cyanate-Derived)

An alternative and efficient method for the synthesis of monosubstituted ureas involves the reaction of primary amines with potassium cyanate (B1221674). researchgate.netgoogle.com This reaction is typically carried out in an aqueous solution of a mineral acid, such as 1M HCl, under ambient conditions. researchgate.netgoogle.com The acidic environment facilitates the formation of isocyanic acid (HNCO) from the cyanate salt, which then readily reacts with the primary amine to form the corresponding urea derivative. nih.gov This method has been successfully applied to synthesize a variety of urea derivatives, including those with basic side chains. researchgate.netgoogle.com For the synthesis of 2-Aminoethylurea, a suitable precursor would be an ethylamine (B1201723) derivative where one amine group is protected to prevent side reactions.

The general mechanism for this synthesis is the nucleophilic addition of the primary amine to the in situ generated isocyanic acid. This method is advantageous due to its mild reaction conditions and the use of water as a solvent, which aligns with the principles of green chemistry. researchgate.net

Preparation of Substituted 2-Aminoethylurea Derivatives

Once 2-Aminoethylurea is synthesized, it can be further modified to create a wide array of architecturally complex derivatives. These modifications can be targeted at the urea nitrogen atoms, the aminoethyl side chain, or through incorporation into larger polymeric structures.

Functionalization Strategies at the Urea Nitrogen Centers

The nitrogen atoms of the urea moiety can be functionalized through reactions such as alkylation and acylation. The N-alkylation of ureas, which has been historically challenging, can be achieved under specific conditions. For instance, N-alkylation of ureas with alkyl halides can be performed in the presence of a solid base and a phase transfer catalyst in a diluent like dimethyl sulfoxide. researchgate.net Another approach involves the iridium-catalyzed N-alkylation of urea with alcohols.

Acylation of the urea nitrogen can lead to the formation of acylurea derivatives. The synthesis of these compounds can be achieved by first generating an N-(phenoxycarbonyl)benzamide intermediate from a benzoyl isocyanate and phenol, which is then coupled with an amine. researchgate.net These methods provide pathways to introduce a wide variety of substituents onto the urea core of 2-Aminoethylurea, allowing for the fine-tuning of its chemical properties.

Modification of the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain in 2-Aminoethylurea is a key site for functionalization. This group can undergo typical amine reactions, such as acylation and alkylation.

Selective acylation of primary amines in the presence of other nucleophilic groups is a well-established technique. nih.gov Reagents like N-hydroxysuccinimide (NHS) esters are commonly used to acylate primary amines. nih.govsphinxsai.com By controlling the reaction conditions, it is possible to selectively acylate the terminal primary amine of 2-Aminoethylurea while leaving the less nucleophilic urea nitrogens unreacted. This allows for the introduction of various acyl groups, thereby modifying the compound's properties.

Alkylation of the primary amine can also be achieved using alkyl halides. To avoid polyalkylation, it is often necessary to use a large excess of the amine or to employ protecting group strategies. These functionalization reactions on the side chain are crucial for creating derivatives with specific functionalities for various applications.

Incorporation into Polymeric and Oligomeric Constructs

2-Aminoethylurea, being a diamine with a urea functionality, is a suitable monomer for the synthesis of polyureas and other related polymers. The synthesis of polyureas can be achieved through various methods, including the reaction of diamines with diisocyanates or through non-isocyanate routes involving the reaction of diamines with urea or carbon dioxide. nih.govmacromolchem.comresearchgate.net

In a typical polyaddition reaction, a diamine monomer like 2-Aminoethylurea can be reacted with a diisocyanate, such as hexamethylene diisocyanate or 4,4'-methylene-bis(phenyl isocyanate), in a solvent like tetrahydrofuran. sphinxsai.comresearchgate.netnih.gov The high reactivity of amines with isocyanates often leads to rapid polymerization, even at room temperature. macromolchem.com

Non-isocyanate routes are gaining attention due to the toxicity of isocyanates. nih.gov One such method is melt polycondensation, where a diamine is heated with urea. nih.govmacromolchem.com This process eliminates the need for solvents and catalysts and produces ammonia as the main byproduct. nih.gov By incorporating 2-Aminoethylurea into a polymer backbone, materials with specific thermal and mechanical properties can be designed. macromolchem.comnih.gov The presence of urea groups allows for strong hydrogen bonding between polymer chains, which significantly influences the material's properties.

Table 2: Examples of Polymer Synthesis Using Diamines

| Diamine Monomer | Co-monomer/Reagent | Polymerization Method | Resulting Polymer | Reference |

|---|---|---|---|---|

| Azo disperse dyes (diamines) | Hexamethylene diisocyanate | Polyaddition in THF | Colored Polyureas | sphinxsai.comresearchgate.net |

| 1,10-diaminodecane | Urea | Melt Polycondensation | Polyester Polyurea (hard segment) | macromolchem.com |

| Sugar-based diamino-alditols | Hexamethylene diisocyanate | Polyaddition in solution | Carbohydrate-based Polyureas | nih.gov |

Catalytic Approaches in 2-Aminoethylurea Synthesis

The catalytic synthesis of ureas, including 2-Aminoethylurea, often involves the carbonylation of amines. Various catalysts have been explored to facilitate this transformation, with a focus on improving yield, selectivity, and reaction conditions. While direct catalytic synthesis data for 2-Aminoethylurea is not extensively published, analogous catalytic systems for similar aliphatic and functionalized ureas provide significant insights into potential synthetic routes.

One of the prominent methods for urea synthesis is the reaction of amines with carbon dioxide (CO₂), a readily available and non-toxic C1 source. nih.gov The synthesis of ethylene (B1197577) urea from ethylenediamine and CO₂ has been effectively catalyzed by titanium complexes, such as Cp₂Ti(OTf)₂. nih.gov This process involves the initial formation of an ethylenediamine carbamate (B1207046), which then undergoes catalytic conversion to ethylene urea. researchgate.net Given that 2-Aminoethylurea can be considered an acyclic analogue of ethylene urea, similar titanium-based catalysts could be investigated for its synthesis from ethylenediamine.

Another catalytic approach involves the oxidative carbonylation of primary amines. Tungsten hexacarbonyl, W(CO)₆, in the presence of an oxidant like iodine, has been successfully used for the synthesis of N,N′-disubstituted ureas from various aliphatic primary amines. researchgate.net This method has shown good to excellent yields and tolerance to a range of functional groups. The reaction proceeds by the carbonylation of the amine, offering a potential route to 2-Aminoethylurea from ethylenediamine.

Furthermore, catalyst-free methods for the synthesis of N-substituted ureas have been developed, relying on the nucleophilic addition of amines to sources like potassium isocyanate in water. researchgate.netresearchgate.net This approach has proven to be simple, efficient, and scalable for a variety of ureas.

Below is a representative data table illustrating the types of catalysts and conditions that could be adapted for the synthesis of 2-Aminoethylurea, based on literature for analogous compounds.

| Catalyst System | Starting Material | Carbon Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cp₂Ti(OTf)₂ | Ethylenediamine | CO₂ | DMI | 170 | 80 (for Ethylene Urea) | nih.gov |

| W(CO)₆ / I₂ | Aliphatic Primary Amines | CO | CH₂Cl₂ | RT - 80 | Good to Excellent | researchgate.net |

| None | Primary Amines | KOCN | Water | RT | Good to Excellent | researchgate.netresearchgate.net |

| CaO | Primary Amines | Ethylene Carbonate | - | 100 | High | researchgate.net |

This table is illustrative and based on the synthesis of analogous urea compounds.

Flow Chemistry and Batch System Optimization for 2-Aminoethylurea Production

The production of 2-Aminoethylurea and its derivatives can be carried out using either traditional batch reactors or modern continuous flow systems. The choice between these two methodologies often depends on the desired scale of production, safety considerations, and the need for process optimization. nih.gov

Batch System Optimization:

Batch reactors are the conventional choice for chemical synthesis, where reactants are loaded into a vessel and the reaction proceeds over a set period. nih.gov Optimization of batch processes for urea synthesis typically involves adjusting parameters such as temperature, pressure, reaction time, and reactant concentrations to maximize yield and purity. For instance, in the synthesis of butylated urea formaldehyde (B43269) resins, multi-objective optimization has been employed to establish optimal temperature trajectories and reaction times. nih.gov Similar optimization strategies could be applied to the batch synthesis of 2-Aminoethylurea to enhance production efficiency. A key advantage of batch processing is its flexibility, which is particularly beneficial during exploratory synthesis and for reactions requiring multiple sequential steps in a single vessel. nih.gov

Flow Chemistry:

Continuous flow chemistry has emerged as a powerful alternative to batch processing, offering several advantages, particularly for the synthesis of fine chemicals and active pharmaceutical ingredients. google.com Flow systems involve pumping reactants through a reactor in a continuous stream, allowing for precise control over reaction parameters such as residence time, temperature, and mixing. rsc.org This high level of control often leads to higher yields, better product quality, and improved safety, especially for highly exothermic or hazardous reactions. rsc.org

The synthesis of non-symmetrical ureas has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology in producing complex urea derivatives. nih.gov A two-step continuous flow process can be envisioned for 2-Aminoethylurea, where the initial formation of an intermediate, such as an isocyanate or a carbamate, is followed by a second reaction to form the final urea product. In-line analytical techniques, such as FT-IR, can be integrated into the flow system to monitor the reaction in real-time and facilitate rapid optimization. nih.gov

The table below provides a comparative overview of batch and flow systems for chemical synthesis, which is applicable to the production of 2-Aminoethylurea.

| Feature | Batch System | Flow System | Reference |

| Process Control | Flexible, with mid-reaction adjustments possible. | Precise control over parameters like temperature and residence time. | nih.gov |

| Scalability | Can face challenges due to changes in heat and mass transfer. | Seamless scalability by increasing flow rate or parallelizing reactors. | nih.gov |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to smaller reactor volumes and better heat dissipation. | rsc.org |

| Throughput | Suitable for low-throughput research and development. | Ideal for high-throughput synthesis and manufacturing. | nih.gov |

| Optimization | Often requires a series of discrete experiments. | Amenable to automated optimization and rapid screening of conditions. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Aminoethylurea Systems

Nucleophilic Reactivity Profiles

The nucleophilic character of 2-aminoethylurea is attributed to the lone pairs of electrons on its nitrogen atoms. The primary amino group represents the most nucleophilic site, while the nitrogen atoms within the urea (B33335) functionality exhibit attenuated, yet significant, reactivity under certain conditions.

Reactions Involving the Primary Amino Group

The terminal primary amino group (-NH₂) of 2-aminoethylurea is a strong nucleophilic center, readily participating in reactions with a wide array of electrophiles. This reactivity is characteristic of primary amines in general. wikipedia.org

Alkylation: The primary amine can undergo N-alkylation upon reaction with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism (typically SN2). The reaction of a primary amine with an alkyl halide can, however, lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. wikipedia.org To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed. The general scheme for the mono-alkylation of the primary amino group of 2-aminoethylurea is depicted below:

H₂N-CH₂-CH₂-NH-CO-NH₂ + R-X → [H₂N(R)-CH₂-CH₂-NH-CO-NH₂]⁺X⁻

Acylation: The primary amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acylated derivatives. This reaction is a nucleophilic addition-elimination process and is typically rapid and high-yielding. arkat-usa.org A base is often added to neutralize the hydrogen halide byproduct formed when using acyl chlorides. The product of this reaction is an amide, where the newly formed amide bond is significantly less nucleophilic, thus preventing over-acylation at that site.

A representative reaction with an acyl chloride is as follows:

H₂N-CH₂-CH₂-NH-CO-NH₂ + R-CO-Cl → R-CO-NH-CH₂-CH₂-NH-CO-NH₂ + HCl

The following table summarizes typical nucleophilic reactions of the primary amino group.

| Reaction Type | Electrophile | Product Type | General Conditions |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-aminoethylurea | SN2 conditions |

| Acylation | Acyl Chloride (R-CO-Cl) | N-Acyl-2-aminoethylurea | Presence of a base |

| Reaction with Aldehydes/Ketones | R-CHO / R₂C=O | Imine (Schiff Base) | Mildly acidic pH |

Reaction with Carbonyl Compounds: 2-Aminoethylurea can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by weak acids and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The careful control of pH is crucial, as strong acids can protonate the amine, rendering it non-nucleophilic. researchgate.net

Reactions at the Urea Functionality Nitrogen Atoms

The nitrogen atoms of the urea moiety are generally less nucleophilic than the primary amino group. This reduced nucleophilicity is due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group, a resonance effect that is characteristic of amides. However, under specific conditions, these nitrogen atoms can participate in nucleophilic reactions.

The nucleophilicity of urea nitrogens can be enhanced by deprotonation with a strong base to form a urea anion. This anion is a more potent nucleophile and can react with various electrophiles. While direct experimental data on 2-aminoethylurea is limited, studies on simpler ureas demonstrate this principle. For instance, the reaction of urea with primary alkyl bromides has been shown to proceed, yielding alkyl and dialkyl ureas, indicating that the urea nitrogen can act as a nucleophile. google.com This reaction is generally slower than the alkylation of primary amines.

Electrophilic Reaction Pathways

While 2-aminoethylurea is predominantly a nucleophile, the urea carbonyl group can exhibit electrophilic character, particularly when activated. Under strongly acidic conditions, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This "superelectrophilic" species can then be attacked by weak nucleophiles. researchgate.net However, such reactions are not typical for 2-aminoethylurea under standard laboratory conditions.

A more plausible, though less common, electrophilic role could be observed in reactions like the formation of formamidine (B1211174) ureas, where the urea derivative acts as a tunable electrophile. wikipedia.org In these specialized systems, the urea moiety is modified to facilitate its reaction with nucleophiles. For 2-aminoethylurea itself, its role as an electrophile is not a prominent feature of its chemical reactivity profile under normal conditions.

Cyclization Reactions Leading to Heterocyclic Frameworks

One of the most significant reactions of 2-aminoethylurea and its derivatives is intramolecular cyclization to form heterocyclic compounds. This process is of considerable interest due to the prevalence of these cyclic structures in pharmaceuticals and other biologically active molecules.

Formation of Cyclic Urea Derivatives (e.g., 2-Imidazolidinone)

2-Aminoethylurea can undergo an intramolecular nucleophilic attack of the terminal primary amino group on the urea carbonyl carbon. This reaction, upon elimination of ammonia (B1221849), leads to the formation of the five-membered cyclic urea, 2-imidazolidinone (also known as ethyleneurea).

The synthesis of 2-imidazolidinone is often achieved from precursors like ethylenediamine (B42938) and a carbonyl source (e.g., CO₂, urea). acs.orgnih.gov In syntheses starting from ethylenediamine and urea, 2-aminoethylurea is a key intermediate. The reaction can be catalyzed by various agents, including metal oxides like CeO₂. acs.orgmdpi.com In some synthetic routes, the formation of N,N'-bis(2-aminoethyl)urea has been observed as a side product. acs.orgmdpi.com

The general reaction for the cyclization is:

H₂N-CH₂-CH₂-NH-CO-NH₂ → 2-Imidazolidinone + NH₃

Elucidation of Cyclization Mechanisms and Kinetics

The mechanism of the cyclization of 2-aminoethylurea to 2-imidazolidinone involves an intramolecular nucleophilic addition-elimination pathway. The primary amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate which then collapses, with the expulsion of ammonia, to yield the stable cyclic product.

Acid catalysis can facilitate this reaction. For example, in the cyclization of related N-(2,2-dialkoxyethyl)ureas, an acid catalyst promotes the formation of a cyclic iminium cation, which is then attacked by a nucleophile. monash.edu A proposed mechanism involves the initial formation of an oxonium cation followed by intramolecular cyclization.

While detailed kinetic studies specifically on the cyclization of 2-aminoethylurea are not extensively reported, research on related systems provides insight. The rate of cyclization is influenced by factors such as the nature of the substituents on the urea nitrogens and the reaction conditions (temperature, catalyst). For instance, the gold(I)-catalyzed intramolecular dihydroamination of N,N'-disubstituted allenyl ureas to form bicyclic imidazolidin-2-ones has been studied, demonstrating the feasibility of catalytic cyclization. monash.edu The reaction conditions for these cyclizations can vary significantly, with some requiring high temperatures. monash.edu

The table below presents data from a study on the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA) over a CeO₂ catalyst, which proceeds through intermediates related to 2-aminoethylurea. This data highlights the influence of reaction conditions on product yield.

| Run | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2-Imidazolidinone (%) |

| 1 | CeO₂ | 2-Propanol | 140 | 8 | 95 | 83 |

| 2 | CeO₂ | 2-Propanol | 140 | 24 | 98 | 83 |

| 3 | None | 2-Propanol | 140 | 24 | 25 | 15 |

This data indicates that the CeO₂ catalyst is effective in promoting the formation of 2-imidazolidinone, achieving high conversion and yield.

Condensation Reactions and Oligomerization Phenomena

Condensation reactions, which involve the joining of two molecules to form a larger molecule with the concurrent loss of a small molecule like water, are significant in the context of 2-Aminoethylurea and related systems. monash.edulibretexts.org These reactions can lead to the formation of oligomers and polymers.

In systems analogous to 2-Aminoethylurea, such as those involving amino acids, condensation reactions are fundamental to the formation of larger biomolecules. For instance, amino acids link via peptide bonds, a process involving a condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a water molecule. monash.edulibretexts.org This principle extends to other molecules with reactive amine and carboxyl or carbonyl groups.

Research into similar compounds, like 3-oxo-3-aryl-2-arylhydrazonopropanals, demonstrates their ability to undergo condensation with active methylene (B1212753) reagents. nih.gov Depending on the reaction conditions, these condensations can yield various heterocyclic structures. nih.gov For example, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) can produce either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-ptolyl-azonicotinic acid ethyl ester. nih.gov

The formation of oligomers, or short-chain polymers, from 2-Aminoethylurea and its derivatives can occur through sequential condensation reactions. The presence of multiple reactive sites—the primary and secondary amine groups and the urea moiety—allows for the potential formation of complex, branched, or linear oligomeric structures. The specific nature of the resulting oligomers is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts.

Oxidation and Reduction Processes of 2-Aminoethylurea

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.orglibretexts.org Oxidation is the loss of electrons, resulting in an increase in oxidation state, while reduction is the gain of electrons, leading to a decrease in the oxidation state. wikipedia.orgyale.edu These reactions are fundamental in many chemical and biological processes. khanacademy.orgyale.edu

The 2-Aminoethylurea molecule contains functional groups that can participate in redox reactions. The primary and secondary amine groups can be oxidized, while the urea carbonyl group can potentially be reduced. The specific products of these reactions would depend on the oxidizing or reducing agents used and the reaction conditions.

In a broader context, the oxidation of amines can lead to a variety of products. For instance, primary amines can be oxidized to form aldehydes, acids, and ammonia. nih.gov The mechanism of amine oxidation can proceed through either hydrogen abstraction or electron abstraction, both of which can result in similar degradation products. nih.gov

Conversely, the reduction of the urea moiety in 2-Aminoethylurea would likely involve the carbonyl group. Reduction of a carbonyl group typically yields an alcohol. The specific conditions required for such a transformation would necessitate the use of appropriate reducing agents.

It is important to note that identifying whether a reaction is a redox reaction can be done by assigning oxidation numbers to the atoms in the reactants and products. khanacademy.org An increase in the oxidation number signifies oxidation, while a decrease signifies reduction. khanacademy.org

Substitution Reactions Involving the 2-Aminoethylurea Scaffold

Substitution reactions, where one functional group in a chemical compound is replaced by another, are a key class of reactions for the 2-Aminoethylurea scaffold. The presence of primary and secondary amine groups provides nucleophilic centers that can readily participate in substitution reactions.

A significant area where substitution reactions of amine-containing compounds are crucial is in the context of reactions with isocyanates. The nucleophilic amine groups can attack the electrophilic carbon of the isocyanate group to form urea derivatives. beilstein-journals.orgresearchgate.net This type of reaction is fundamental in the synthesis of polyureas. mdpi.com The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

The 2-Aminoethylurea molecule itself can be seen as a product of a substitution reaction between an amine (like ethylenediamine) and an isocyanate or a similar carbamoylating agent. Further substitution reactions on the remaining primary amine of 2-Aminoethylurea can lead to the formation of more complex urea derivatives. For example, reaction with another isocyanate molecule would lead to a bis-urea compound.

The study of reactions between 2-amino-2-thiazoline (B132724) derivatives and isocyanates provides insight into the regioselectivity of such substitution reactions. nih.gov These studies have shown that the addition of the isocyanate can occur specifically at the ring's endocyclic nitrogen, leading to kinetically and thermodynamically favored products. nih.gov

Degradation Mechanisms and Intermediate Characterization

The degradation of 2-Aminoethylurea, particularly in industrial applications like CO2 capture, is a critical area of investigation. Understanding the mechanisms of degradation and identifying the intermediate species formed is essential for improving the stability and efficiency of these systems.

In CO2 capture systems, amine-based solvents like 2-Aminoethylurea are subjected to high temperatures, which can lead to thermal degradation. uky.eduresearchgate.net A common degradation pathway for amines in the presence of CO2 involves the formation of urea derivatives. rsc.org For instance, the thermal degradation of ethylenediamine (EDA) in aqueous CO2 solutions preferentially forms 1,3-bis(2-aminoethyl)urea. rsc.org

The rate of thermal degradation of linear amines tends to decrease as the chain length increases. researchgate.net Studies have shown that ethylenediamine is more susceptible to degradation compared to longer-chain diamines like hexamethylenediamine. researchgate.net The degradation process can also be influenced by the presence of contaminants in the system. For example, nitrite (B80452) has been shown to significantly accelerate the thermal degradation of monoethanolamine (MEA). uky.edu

The degradation of amine solvents can lead to the formation of both primary and secondary degradation products. nih.gov Primary degradation compounds, such as aldehydes and acids, are often initiated by radical formation. nih.gov These can then react further with the parent amine or other degradation products to form more complex secondary compounds. nih.gov

Table 1: Thermal Degradation of Linear Amines An interactive data table is available here.

| Amine | Degradation Rate at 165 °C (1/hr) | Observations |

|---|---|---|

| Ethylenediamine (EDA) | High | Appears to slow down after extended heating. researchgate.net |

| Hexamethylenediamine | Low | Most thermally resistant of the eight amines tested under CO2 loading. researchgate.net |

Isocyanate intermediates play a crucial role in the degradation and reaction pathways of amine-based systems, including those involving 2-Aminoethylurea. beilstein-journals.orgrsc.org In the thermal degradation of amines like ethylenediamine (EDA) and monoethanolamine (MEA) for CO2 capture, the formation of an isocyanate intermediate is a key step. rsc.org This intermediate can then undergo further reactions, such as cyclization to form products like 2-imidazolidone (B142035) (from EDA) or reaction with another amine molecule to form a urea derivative. rsc.org

First-principles simulations have demonstrated that for EDA, the reaction of the isocyanate intermediate to form urea is kinetically more favorable than cyclization, explaining the preferential formation of urea in these systems. rsc.org The stability and reactivity of the isocyanate intermediate are influenced by its interaction with the surrounding solvent molecules. rsc.org

The synthesis of urea derivatives can also proceed through isocyanate intermediates generated via reactions like the Staudinger-aza-Wittig reaction. beilstein-journals.org This method allows for the efficient one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate. beilstein-journals.org

The inherent high reactivity of isocyanates can also lead to side reactions, such as reactions with already-formed urea groups, which can result in crosslinking in polymer synthesis. mdpi.com

Coordination Chemistry and Metal Complexation Studies of 2 Aminoethylurea Analogues

Ligand Properties of 2-Aminoethylurea-Derived Scaffolds

The 2-aminoethylurea molecule is structurally composed of an ethylenediamine (B42938) backbone with a terminal urea (B33335) group. This combination imparts versatile ligand properties. The ethylenediamine fragment provides two sp³ hybridized nitrogen atoms, which are excellent σ-donors. The urea moiety contains a carbonyl oxygen and two additional nitrogen atoms. Consequently, 2-aminoethylurea can be classified as a multidentate ligand, capable of binding to a metal center through multiple donor sites simultaneously. libretexts.org

The primary donor atoms are the two nitrogens of the ethylenediamine portion and the carbonyl oxygen or one of the urea nitrogens. This versatility allows it to act as either a bidentate or a tridentate ligand.

Bidentate Coordination: Typically involves the two nitrogen atoms of the ethylenediamine backbone, forming a stable five-membered chelate ring (M-N-C-C-N). This mode is common for ligands containing the ethylenediamine motif. wikipedia.org

Tridentate Coordination: Can occur in two main fashions:

N,N,O-coordination: Involving the two ethylenediamine nitrogens and the carbonyl oxygen of the urea group. This would form a five-membered and a six-membered chelate ring.

N,N,N-coordination: Involving the two ethylenediamine nitrogens and the terminal amino nitrogen of the urea group. This coordination mode results in two fused five-membered chelate rings. nih.gov

According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen and oxygen donor atoms of 2-aminoethylurea are considered hard donors. wikipedia.org This suggests they will form stable complexes with hard or borderline metal ions such as Cr(III), Co(II), Ni(II), and Cu(II). cardiff.ac.uk The flexibility of the ethyl chain and the rotational freedom around the C-N bonds allow the ligand to adapt to the preferred coordination geometry of various metal ions.

Table 1: Potential Ligand Properties of 2-Aminoethylurea

| Property | Description | Potential Modes |

| Donor Atoms | Nitrogen (amino, urea), Oxygen (carbonyl) | N, N, O |

| Denticity | Number of donor atoms that can bind to the metal center. | Bidentate (N,N), Tridentate (N,N,O or N,N,N) |

| Chelation | Formation of stable ring structures with the metal ion. | Forms 5- and/or 6-membered chelate rings. |

| HSAB Character | Classification based on donor atom properties. | Hard Donor (N, O atoms) |

Synthesis and Spectroscopic Characterization of Metal Coordination Complexes

The synthesis of metal complexes with 2-aminoethylurea-derived ligands typically involves a direct reaction between a metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts of transition metals) and the ligand in a suitable solvent. tsijournals.com Methanol, ethanol, or water are commonly used solvents, and the reaction may be carried out at room temperature or under reflux to facilitate complex formation. nih.gov The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon cooling.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms are involved in bonding. In a free 2-aminoethylurea ligand, characteristic bands for N-H stretching, C=O stretching (amide I band), and N-H bending are observed. Upon coordination to a metal ion:

If coordination occurs through the nitrogen atoms, the N-H stretching vibration frequencies are expected to shift to lower wavenumbers. tsijournals.com

If the carbonyl oxygen is involved in bonding, the C=O stretching frequency will typically decrease due to the weakening of the double bond.

Conversely, if coordination is through the urea nitrogen, the C=O stretching frequency may shift to a higher wavenumber. tsijournals.com

New bands at lower frequencies (typically < 500 cm⁻¹) corresponding to M-N and M-O vibrations may also appear. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. The spectra typically show intraligand transitions (π-π* and n-π*) which may be shifted upon complexation. mdpi.com More importantly, for transition metal complexes, the appearance of new, weaker absorption bands in the visible region, corresponding to d-d electronic transitions, confirms the formation of the complex and provides insight into the coordination geometry. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of protons and carbons near the coordination sites will be altered upon complexation. For instance, the protons of the -CH₂- groups in the ethylenediamine backbone will show a downfield shift upon coordination of the adjacent nitrogen atoms. nih.gov

Table 2: Representative Spectroscopic Data for a Hypothetical [M(2-aminoethylurea)₂]Cl₂ Complex

| Technique | Free Ligand (Characteristic Bands cm⁻¹) | Complex (Characteristic Bands cm⁻¹) | Interpretation of Shift |

| FTIR | ν(N-H): ~3400, ~3300 | ν(N-H): ~3350, ~3250 | Shift to lower frequency indicates N-coordination. |

| ν(C=O): ~1660 | ν(C=O): ~1630 | Shift to lower frequency indicates O-coordination. | |

| - | ν(M-N): ~450, ν(M-O): ~380 | Appearance of new bands confirms coordination. | |

| UV-Vis | λₘₐₓ (n-π): ~270 nm | λₘₐₓ (n-π): ~275 nm | Shift in intraligand transition. |

| - | λₘₐₓ (d-d): ~580 nm | Appearance of d-d band indicates complex formation. |

Analysis of Metal-Ligand Bonding Modes and Coordination Geometries

The way in which a 2-aminoethylurea-derived ligand binds to a metal center (bonding mode) and the resulting three-dimensional arrangement of ligands around that center (coordination geometry) are intrinsically linked. The flexibility and multidentate nature of these ligands allow for a variety of structural possibilities.

Bonding Modes:

Monodentate: While possible, monodentate coordination (e.g., through only the carbonyl oxygen) is less common for a ligand capable of forming stable chelate rings.

Bidentate Chelating (N,N): The ligand coordinates through the two nitrogen atoms of the ethylenediamine moiety, forming a highly stable five-membered ring. The urea group remains uncoordinated or may participate in hydrogen bonding.

Tridentate Chelating (N,N,O or N,N,N): As a tridentate ligand, it can wrap around a metal ion to occupy three adjacent coordination sites. A facial (fac) or meridional (mer) arrangement is possible in an octahedral complex. The fac isomer would have the three donor atoms on one face of the octahedron, while the mer isomer would have the donors in a plane bisecting the metal ion. The fac-Re(I)(CO)₃ core has been observed with an analogous N,N,N-tridentate ligand. nih.gov

Bridging: The ligand can bridge two metal centers. For example, the ethylenediamine part could chelate to one metal while the urea's carbonyl oxygen coordinates to a second metal ion.

Coordination Geometries: The resulting coordination geometry is dictated by the metal ion's size, electronic configuration, and coordination number, as well as the stoichiometry of the complex.

Octahedral: For a metal ion with a coordination number of six, two tridentate 2-aminoethylurea ligands can form a [M(L)₂] complex. Alternatively, one tridentate ligand can coordinate with three other monodentate ligands (e.g., water, chloride) to form a [M(L)(X)₃] complex. nih.govmdpi.com

Square Planar: For d⁸ metal ions like Ni(II) or Pd(II), a square planar geometry is common. This could be achieved with one tridentate ligand and one monodentate ligand, or with other ligand combinations. researchgate.netmdpi.com

Tetrahedral: This geometry is also possible, particularly for metals like Zn(II). researchgate.net

Table 3: Common Bonding Modes and Resulting Geometries for 2-Aminoethylurea Complexes

| Bonding Mode | Stoichiometry Example | Metal Ion Example | Likely Coordination Geometry |

| Bidentate (N,N) | [M(L)₂(X)₂] | Cu(II) | Distorted Octahedral |

| Tridentate (N,N,O) | [M(L)₂] | Co(II), Ni(II) | Octahedral |

| Tridentate (N,N,N) | [M(L)(CO)₃] | Re(I) | Pseudo-Octahedral nih.gov |

| Bridging | [M₂(L)X₄] | Cu(II) | Dinuclear structure |

Influence of 2-Aminoethylurea Ligands on Electronic and Structural Properties of Complexes

The coordination of a 2-aminoethylurea ligand has a significant impact on the electronic and structural properties of the metal center and the resulting complex.

Electronic Properties:

Ligand Field Splitting: The donation of electrons from the ligand's N and O donor atoms to the metal's d-orbitals removes their degeneracy. The magnitude of this splitting (Δ) is determined by the ligand field strength. N- and O-donor ligands typically create a moderate to strong field, influencing the color and magnetic properties of the complex. libretexts.org

Color: The energy of the d-d electronic transitions corresponds to the absorption of light in the visible spectrum. The observed color of the complex is the complement of the color of light absorbed. For example, Cu(II) complexes with N/O donor ligands are often blue or green. libretexts.org

Magnetic Properties: The magnitude of the ligand field splitting (Δ) relative to the spin-pairing energy (P) determines whether a complex will be high-spin or low-spin. For metal ions like Co(II) or Fe(III), a strong field ligand can force the electrons to pair up in the lower energy orbitals, resulting in a low-spin complex with reduced magnetism.

Redox Potential: Coordination can stabilize certain oxidation states of the metal. The electron-donating nature of the 2-aminoethylurea ligand can make it easier to oxidize the metal center (a more negative redox potential) compared to the free metal ion.

Structural Properties:

Chelate Effect: The formation of five- and six-membered chelate rings by the bidentate or tridentate coordination of 2-aminoethylurea lends significant thermodynamic stability to the complex compared to complexes with analogous monodentate ligands. libretexts.org

Bond Lengths and Angles: Coordination to the metal center induces changes in the ligand's own structure. For example, if the carbonyl oxygen coordinates to a metal, the C=O bond length is expected to increase, while the C-N bond may shorten due to changes in electron distribution. nih.gov Similarly, the M-N and M-O bond lengths provide direct information about the strength of the metal-ligand interaction.

Table 4: Influence of 2-Aminoethylurea Ligand on Metal Complex Properties

| Property | Influence | Example |

| Color | d-d transitions become possible, leading to colored compounds. | A Ni(II) complex may be green or blue. |

| Magnetism | Ligand field can lead to high-spin or low-spin configurations. | A Co(II) complex could be high-spin (paramagnetic). |

| Stability | Chelate effect enhances thermodynamic stability. | Higher formation constant than with ammonia (B1221849) and urea ligands. |

| Structure | Dictates coordination geometry (e.g., octahedral, square planar). | Can induce Jahn-Teller distortion in Cu(II) complexes. |

Advanced Spectroscopic Characterization Methodologies for 2 Aminoethylurea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 2-Aminoethylurea, both one-dimensional and two-dimensional NMR methods are invaluable for confirming its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In 2-Aminoethylurea (H₂N-CH₂-CH₂-NH-CO-NH₂), three distinct proton environments are expected: the two methylene (B1212753) (-CH₂-) groups and the protons on the nitrogen atoms (-NH and -NH₂).

In a D₂O solvent, which exchanges labile protons (N-H) with deuterium, the spectrum simplifies. Experimental data for 2-Aminoethylurea in D₂O shows two triplets. researchgate.net The triplet at approximately δ 3.25 ppm can be assigned to the methylene group adjacent to the urea (B33335) nitrogen (-CH₂-NH-CO-NH₂), which is deshielded by the electron-withdrawing urea moiety. researchgate.net The other triplet, appearing at around δ 2.75 ppm, corresponds to the methylene group adjacent to the primary amino group (-CH₂-NH₂). researchgate.net The urea protons (-NH₂) are observed as a singlet at δ 5.10 ppm. researchgate.net The splitting of the methylene signals into triplets indicates that each is coupled to the adjacent methylene group.

For comparison, the related compound ethylurea (B42620) (CH₃-CH₂-NH-CO-NH₂) in DMSO-d₆ shows a triplet for the methyl protons and a quartet for the methylene protons, a result of coupling between them. uobabylon.edu.iq

Table 1: ¹H NMR Data for 2-Aminoethylurea and Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 2-Aminoethylurea | D₂O | 3.25 | Triplet | -CH₂-NH- |

| 2.75 | Triplet | -CH₂-NH₂ | ||

| 5.10 | Singlet | Urea -NH₂ | ||

| Ethylurea | DMSO-d₆ | ~1.0 | Triplet | -CH₃ |

| ~3.0 | Quartet | -CH₂- | ||

| N-Acetylethylenediamine | CDCl₃ | ~3.3 | Quartet | -CH₂-NH- |

| ~2.8 | Triplet | -CH₂-NH₂ | ||

| ~2.0 | Singlet | -CH₃ |

Note: Data for 2-Aminoethylurea is from a commercial source. researchgate.net Data for ethylurea and N-acetylethylenediamine are typical values from spectral databases for comparison.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments. For 2-Aminoethylurea, three distinct carbon signals are expected: the carbonyl carbon (C=O) of the urea group and the two methylene carbons (-CH₂-).

Based on data from analogous structures, the carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms. For instance, the carbonyl carbon in ethylurea appears at approximately δ 159 ppm. nih.gov

The two methylene carbons will have distinct chemical shifts. The carbon atom bonded to the urea nitrogen (-CH₂-NH-CO-NH₂) is expected to be more deshielded than the one bonded to the primary amine (-CH₂-NH₂). By analogy with N-acetylethylenediamine, where the acetyl-adjacent methylene carbon appears around δ 41 ppm and the amine-adjacent methylene carbon is around δ 42 ppm, we can estimate the shifts for 2-Aminoethylurea. The carbon adjacent to the urea moiety will likely be in the δ 40-45 ppm range, while the carbon adjacent to the primary amine will be slightly more upfield.

Table 2: Estimated ¹³C NMR Data for 2-Aminoethylurea and Experimental Data for Analogs

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 2-Aminoethylurea (Estimated) | D₂O | ~165 | C=O |

| ~43 | -CH₂-NH- | ||

| ~40 | -CH₂-NH₂ | ||

| Ethylurea | D₂O | 161.4 | C=O |

| 35.2 | -CH₂- | ||

| 15.6 | -CH₃ | ||

| N-Acetylethylenediamine | D₂O | 175.1 | C=O |

| 41.9 | -CH₂-NH- | ||

| 40.1 | -CH₂-NH₂ | ||

| 22.5 | -CH₃ |

Note: ¹³C NMR data for 2-Aminoethylurea is estimated based on the analysis of its structural analogs. Data for ethylurea and N-acetylethylenediamine are from spectral databases.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Aminoethylurea, a COSY spectrum would be expected to show a cross-peak between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity. youtube.comyoutube.com This is a crucial piece of evidence to confirm the ethylenediamine (B42938) backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu An HSQC spectrum of 2-Aminoethylurea would show a cross-peak connecting the proton signal at δ ~3.25 ppm to the carbon signal at δ ~43 ppm (the -CH₂-NH- group). youtube.com Similarly, a cross-peak would connect the proton signal at δ ~2.75 ppm to the carbon signal at δ ~40 ppm (the -CH₂-NH₂ group). youtube.com This technique definitively assigns the proton and carbon signals to their respective methylene units.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of 2-Aminoethylurea is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

N-H Stretching : The primary amine (-NH₂) and the urea (-NH- and -NH₂) groups will exhibit N-H stretching vibrations, typically appearing as a broad band with multiple peaks in the region of 3400-3200 cm⁻¹. docbrown.info The primary amine usually shows two distinct peaks in this region due to symmetric and asymmetric stretching.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the urea group is expected around 1650-1680 cm⁻¹. docbrown.info This is often referred to as the "Amide I" band.

N-H Bending : The N-H bending vibrations of the amine and urea groups typically appear in the 1650-1550 cm⁻¹ region. docbrown.info

C-N Stretching : The C-N stretching vibrations are expected in the fingerprint region, generally between 1400 and 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Aminoethylurea

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Primary Amine (-NH₂) | 3400 - 3300 | Medium-Strong, Broad |

| N-H Stretching | Urea (-NH-, -NH₂) | 3350 - 3150 | Medium-Strong, Broad |

| C=O Stretching (Amide I) | Urea (C=O) | 1680 - 1650 | Strong, Sharp |

| N-H Bending | Amine/Urea | 1650 - 1550 | Medium |

| C-N Stretching | Amine/Urea | 1400 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For 2-Aminoethylurea (C₃H₉N₃O), the calculated monoisotopic mass is approximately 103.07 Da. In an LC-MS analysis using electrospray ionization (ESI), the compound is expected to be detected as its protonated form, [M+H]⁺. Experimental data confirms the presence of a molecular ion with an m/z of 103.1, corresponding to [M+H]⁺. researchgate.net

Under electron ionization (EI) conditions, the molecular ion would be observed at m/z 103. The fragmentation of 2-Aminoethylurea is expected to be directed by the amine and urea functional groups. Key fragmentation pathways would likely involve:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the primary amino group is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This would result in the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z 30.

Cleavage of the Ethyl Linker : Fragmentation can occur along the ethyl chain, leading to various smaller charged fragments.

Fragmentation of the Urea Moiety : The urea group can also fragment, for example, through the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO).

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Aminoethylurea

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 103 | [C₃H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 73 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 44 | [H₂N-C=O]⁺ | Cleavage of the N-C bond of the urea |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the primary amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq The presence of non-bonding electrons on the nitrogen and oxygen atoms, as well as the π-system of the carbonyl group in 2-Aminoethylurea, allows for specific electronic transitions.

The primary electronic transitions expected for 2-Aminoethylurea are:

n → π : This transition involves the excitation of a non-bonding electron (from a nitrogen or oxygen lone pair) to the antibonding π orbital of the carbonyl group. For simple ureas, this transition is typically observed in the region of 200-220 nm.

π → π : This transition involves the excitation of an electron from the bonding π orbital of the carbonyl group to the antibonding π orbital. This transition is generally of higher energy and occurs at shorter wavelengths, often below 200 nm for simple, non-conjugated ureas.

Due to the lack of extended conjugation in 2-Aminoethylurea, it is not expected to absorb significantly in the visible region of the spectrum. The position and intensity of the absorption maximum (λ_max) can be sensitive to the solvent environment. UV-Vis spectroscopy can be a useful tool for quantitative analysis and for monitoring reactions involving the urea or amine functionalities.

Theoretical and Computational Chemistry Approaches in 2 Aminoethylurea Research

Prediction of Chemical Reactivity and Selectivity:No computational studies predicting the chemical reactivity and selectivity of 2-Aminoethylurea were discovered.

Therefore, until research specifically focusing on the theoretical and computational aspects of 2-Aminoethylurea is conducted and published, it is not feasible to produce the requested scientific article.

Role and Advanced Applications in Materials Science and Polymer Chemistry

Function as a Monomer and Crosslinking Agent in Polymer Synthesis

The bifunctional nature of 2-Aminoethylurea, which contains both a primary amine (-NH₂) and a urea (B33335) group with reactive hydrogens, theoretically allows it to act as both a monomer and a crosslinking agent. The primary amine can participate in reactions, while the urea group can form strong hydrogen bonds, influencing polymer morphology and properties.

Development of Hydrogels with Tunable Properties

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. cirs-group.com Their properties are tuned by the choice of monomer, crosslinker, and synthesis conditions. The formation of a hydrogel requires a polymer backbone and crosslinks to create the network structure.

A molecule like 2-Aminoethylurea could potentially be incorporated into a hydrogel network. Polymers containing free amino functional groups can be crosslinked to form structured networks. cas.org For instance, amino groups can be reacted with crosslinking agents like glutaraldehyde (B144438) to form hydrogels. wikipedia.org While this demonstrates a general pathway, specific studies detailing the use of 2-Aminoethylurea to create hydrogels and characterize their properties (such as swelling ratio, mechanical strength, or stimuli-responsiveness) are not prominently featured in available research. Research has explored using related structures, such as amino acids and 2-ureido-4[1H]-pyrimidinone, to create functional hydrogels, highlighting the importance of the urea moiety for establishing hydrogen-bonded networks. mdpi.comCurrent time information in Washington, DC, US.

Building Block for the Design of Novel Functional Materials

In materials science, "building blocks" are versatile molecules that can be used to construct more complex, functional materials. echem-eg.com While research exists on using molecules with similar functional groups, direct evidence of 2-Aminoethylurea being used as a foundational building block for advanced functional materials is scarce. For example, a patent describes the synthesis of N-phenyl-N'-(2-aminoethyl)urea as a precursor for creating other pharmaceutically active compounds, but this is a derivative rather than the compound itself. nih.gov

Intermediate Compound in Diverse Industrial Chemical Processes

A chemical intermediate is a substance produced during a chemical process that is then consumed in subsequent reaction steps to create the final product. researchgate.net While urea is a major industrial chemical used to produce fertilizers and resins, there is no significant body of evidence in the public domain identifying 2-Aminoethylurea as a key intermediate in large-scale industrial processes. mdpi.com One study on the thermal degradation of CO₂ capture solvents noted the formation of N,N'-(2-aminoethyl)urea from ethylenediamine (B42938), but this relates to its formation as a byproduct rather than its use as a manufacturing intermediate.

Emerging Research Directions and Future Perspectives on 2 Aminoethylurea Chemistry

Development of Sustainable and Environmentally Benign Synthesis Routes

The chemical industry's shift towards sustainability has profound implications for the synthesis of foundational molecules like 2-Aminoethylurea. Traditional synthetic pathways often rely on petroleum-based feedstocks and harsh reaction conditions, prompting research into greener alternatives. The future of 2-Aminoethylurea synthesis is geared towards minimizing environmental impact by adopting sustainable feedstocks, employing benign reaction media, and utilizing biocatalysis.

Future research is focused on moving away from conventional methods towards processes that utilize renewable resources and reduce energy consumption. One promising avenue is the electrochemical synthesis of urea (B33335) derivatives from captured carbon dioxide (CO₂) and nitrogen (N₂) sources under ambient conditions, a method that could drastically lower the carbon footprint of production. chemeurope.comspringernature.com Another approach involves the catalytic fixation of N₂ and CO₂ to form amino acid precursors, a process inspired by natural photosynthesis that uses light as an energy source. rsc.org

The principles of green chemistry are also being applied to the reaction conditions themselves. Methodologies that work in aqueous media or use biodegradable solvents like polyethylene (B3416737) glycol (PEG) are being explored to replace hazardous organic solvents. researchgate.netresearchgate.net Furthermore, the development of catalyst-free, multicomponent reactions represents a significant step forward, as these one-pot procedures improve atom economy and reduce waste by minimizing intermediate purification steps. nih.gov

Biocatalysis stands out as a particularly promising frontier for the environmentally benign synthesis of 2-Aminoethylurea and its derivatives. Enzymes operate with high selectivity under mild conditions, offering a powerful alternative to traditional chemical catalysts. nih.gov The use of immobilized enzymes, such as lipases or transaminases, could enable the stereoselective synthesis of chiral derivatives of 2-Aminoethylurea, opening up new applications in pharmaceuticals and life sciences. frontiersin.orgresearchgate.net

| Synthesis Aspect | Traditional Approach | Emerging Sustainable Alternative | Potential Advantage |

|---|---|---|---|

| Feedstock | Petroleum-derived amines, phosgene (B1210022) derivatives | Captured CO₂, biomass-derived amines, N₂ | Reduced fossil fuel dependence, carbon capture. rsc.org |

| Solvent | Volatile organic solvents (e.g., THF, DCM) | Water, polyethylene glycol (PEG), ionic liquids | Lower toxicity, reduced pollution, easier recycling. researchgate.netresearchgate.net |

| Catalyst | Homogeneous metal catalysts | Heterogeneous catalysts, biocatalysts (enzymes) | High selectivity, mild conditions, catalyst reusability. nih.govfrontiersin.org |

| Energy Input | High temperature and pressure | Ambient conditions, photocatalysis, electrochemistry | Significant reduction in energy consumption. chemeurope.comrsc.org |

Exploration of Novel Catalytic Systems for Efficient 2-Aminoethylurea Transformations

The dual functionality of 2-Aminoethylurea presents both a challenge and an opportunity for chemical transformations. Developing catalytic systems that can selectively target either the amine or the urea group, or utilize both in concert, is crucial for unlocking its synthetic potential. Research is moving beyond conventional catalysts to explore systems that offer higher efficiency, selectivity, and sustainability.

One major area of development is in heterogeneous catalysis. Novel systems such as magnetic nanoparticles functionalized with urea-based ligands are being designed. researchgate.net These catalysts are not only effective but are also easily recoverable using an external magnetic field, simplifying product purification and allowing for catalyst reuse, which aligns with green chemistry principles. Another advanced approach involves the use of photoredox catalysts, such as heterogeneous carbon nitrides, which can activate 2-Aminoethylurea for organic transformations using visible light as a clean energy source. nih.gov These metal-free systems avoid the cost and toxicity associated with many traditional transition-metal catalysts.

Organocatalysis, which uses small organic molecules to catalyze reactions, is also a key area of exploration. Catalysts based on thiourea, a close structural relative of the urea moiety in 2-Aminoethylurea, have shown remarkable ability to promote asymmetric reactions through hydrogen bonding. researchgate.net This suggests that 2-Aminoethylurea itself or its derivatives could be employed as ligands or catalysts in reactions requiring precise stereochemical control. Furthermore, advanced catalysts featuring multiple metallic cores, such as geminal atomic catalysts (GACs), are being developed to facilitate complex reactions with greater efficiency and selectivity, a concept that could be applied to transformations of 2-Aminoethylurea. sciencedaily.com

| Catalytic System | Key Features | Potential Application for 2-Aminoethylurea | Advantages |

|---|---|---|---|

| Urea-Functionalized Nanomagnetic Catalysts | Solid support, magnetic recoverability. researchgate.net | Catalyzing multicomponent reactions, condensations. | Easy separation, reusability, reduced waste. |

| Heterogeneous Photoredox Catalysts | Metal-free, activated by visible light. nih.gov | C-N bond formation, functional group introduction. | Sustainable, uses light energy, mild conditions. |

| Thiourea-Based Organocatalysts | Activate substrates via hydrogen bonding. researchgate.net | Asymmetric synthesis, enantioselective additions. | Metal-free, high stereocontrol. |

| Geminal Atomic Catalysts (GACs) | Two adjacent metal cores for cooperative catalysis. sciencedaily.com | Efficient cross-coupling reactions. | High efficiency and selectivity. |

Integration of 2-Aminoethylurea into Stimuli-Responsive and Smart Material Systems

"Smart" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. The chemical structure of 2-Aminoethylurea makes it an ideal component for designing such systems. The primary amine group is pH-sensitive, becoming protonated under acidic conditions, while the urea group is an excellent hydrogen bond donor and acceptor. This dual functionality allows for the creation of materials that can respond to changes in their environment, such as pH, temperature, or moisture. rsc.orgmdpi.com

A significant area of research is the incorporation of 2-Aminoethylurea derivatives into polymers to create self-healing materials. For instance, polyurethane-urea coatings containing a cyclic analog of 2-Aminoethylurea have demonstrated both temperature- and moisture-triggered self-healing capabilities. european-coatings.com The healing mechanism relies on the reversible nature of the hydrogen bonds formed by the urea groups. When the material is damaged, the application of heat or moisture disrupts these bonds, allowing the polymer chains to flow and rebond, thereby repairing the damage. european-coatings.com

The pH-responsive nature of the amino group can be harnessed for applications in drug delivery. A polymer matrix containing 2-Aminoethylurea could be designed to be stable at physiological pH but to swell or degrade in the acidic microenvironment of a tumor or inflamed tissue, triggering the localized release of a therapeutic agent. rsc.org Similarly, the strong hydrogen-bonding capability of the urea moiety can be used to form supramolecular hydrogels. These gels can exhibit sol-gel transitions in response to various stimuli, making them suitable for applications in tissue engineering and regenerative medicine. nih.gov

| Stimulus | Responsive Mechanism via 2-Aminoethylurea Moiety | Potential Smart Material Application |

|---|---|---|

| pH | Protonation/deprotonation of the primary amine group. | pH-triggered drug delivery systems, biosensors. rsc.org |

| Temperature / Moisture | Disruption and reformation of urea-based hydrogen bond networks. | Self-healing coatings, reversible adhesives. european-coatings.com |

| Multiple Stimuli | Combination of pH-responsive amine and H-bonding urea groups. | Multi-responsive hydrogels for tissue engineering, "logic gate" controlled release systems. nih.gov |

Advanced Computational Predictions for Undiscovered Reactivity and Material Properties

Computational chemistry has become an indispensable tool for accelerating chemical research by predicting molecular properties and reaction outcomes before they are tested in the lab. ut.eeuky.edu For a molecule like 2-Aminoethylurea, computational methods are being used to explore its conformational landscape, predict its reactivity, and design new materials with desired properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. DFT calculations can provide deep insights into the reactivity of 2-Aminoethylurea, identifying which sites are most susceptible to electrophilic or nucleophilic attack and mapping out the energy profiles of potential reaction pathways. rsc.orgnih.gov This information is invaluable for designing new synthetic routes and for understanding the mechanisms of catalysis.

Molecular Dynamics (MD) simulations allow researchers to model the behavior of large collections of molecules over time. MD is particularly useful for predicting the bulk properties of materials incorporating 2-Aminoethylurea. researchgate.net For example, simulations can model how polymers containing this moiety will fold and interact, how they respond to stimuli like heat, and how they bind to other molecules or surfaces. bohrium.com This predictive capability is crucial for designing new smart materials, such as self-healing polymers or drug-delivery vehicles.

Furthermore, advanced computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being used to screen for new applications. By building computational models that correlate the structure of 2-Aminoethylurea derivatives with potential activities, researchers can rapidly screen virtual libraries of compounds to identify promising candidates for applications in catalysis, materials science, or even as ligands for biological targets. nih.gov

| Computational Method | Predicted Properties for 2-Aminoethylurea | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. nih.gov | Rational design of new reactions and catalysts; interpretation of experimental data. |

| Molecular Dynamics (MD) | Bulk material properties, polymer folding, binding free energies, crystal growth. bohrium.com | Design of smart materials with specific mechanical and responsive properties. |

| QSAR / Molecular Docking | Prediction of biological activity or material performance based on structure. nih.gov | Rapid screening for new applications in medicine or materials science, reducing experimental costs. |

Q & A

Q. How to ensure compliance with ethical guidelines when studying 2-aminoethylurea in biological systems?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain ethics committee approval (e.g., IACUC for animal models). For human cell lines, verify provenance (e.g., ATCC certification) and include mycoplasma testing. Disclose conflicts of interest and funding sources in all publications .

Q. What are best practices for documenting 2-aminoethylurea’s synthetic protocols to enable replication?

- Methodological Answer : Use SI (Supporting Information) to list reagent CAS numbers, equipment models, and step-by-step procedures (e.g., “stirred at 500 rpm under N₂”). Provide NMR/LC-MS raw files in open-access formats. For novel methods, submit video protocols to JoVE (Journal of Visualized Experiments) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.